molecular formula C20H16O4S B12663021 Methanone, (4-(4-(methylsulfonyl)phenoxy)phenyl)phenyl- CAS No. 83642-23-3

Methanone, (4-(4-(methylsulfonyl)phenoxy)phenyl)phenyl-

Cat. No.: B12663021
CAS No.: 83642-23-3
M. Wt: 352.4 g/mol
InChI Key: IVGZMLRAOPYXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, (4-(4-(methylsulfonyl)phenoxy)phenyl)phenyl- is a complex organic compound with a unique structure that includes a methanone group and a methylsulfonyl phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-(4-(methylsulfonyl)phenoxy)phenyl)phenyl- typically involves the benzoylation of substituted phenols under low temperature conditions. The reaction is catalyzed by anhydrous aluminum chloride, leading to the formation of hydroxy benzophenones . Another method involves the coupling of phenoxy acid with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-(4-(methylsulfonyl)phenoxy)phenyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include anhydrous aluminum chloride for catalysis, dry dichloromethane as a solvent, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methanone, (4-(4-(methylsulfonyl)phenoxy)phenyl)phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (4-(4-(methylsulfonyl)phenoxy)phenyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (4-(4-(methylsulfonyl)phenoxy)phenyl)phenyl- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

83642-23-3

Molecular Formula

C20H16O4S

Molecular Weight

352.4 g/mol

IUPAC Name

[4-(4-methylsulfonylphenoxy)phenyl]-phenylmethanone

InChI

InChI=1S/C20H16O4S/c1-25(22,23)19-13-11-18(12-14-19)24-17-9-7-16(8-10-17)20(21)15-5-3-2-4-6-15/h2-14H,1H3

InChI Key

IVGZMLRAOPYXIF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.